molecular formula C15H21IN2O2 B294920 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate

1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate

Cat. No. B294920
M. Wt: 388.24 g/mol
InChI Key: HGWKVXYMBKEBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a reagent in chemical synthesis. In

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several potential applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of biologically active compounds. It has been used in the synthesis of a variety of compounds such as benzamide derivatives and pyridine derivatives. Additionally, it has been used as a precursor in the synthesis of radiolabeled compounds for imaging studies.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine and iodobenzoate groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate. One potential direction is the synthesis of new compounds using this reagent as a precursor. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, there is potential for the development of new radiolabeled compounds for imaging studies using 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate as a precursor.

Synthesis Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction between 2-iodobenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the product is typically around 70%.

properties

Molecular Formula

C15H21IN2O2

Molecular Weight

388.24 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate

InChI

InChI=1S/C15H21IN2O2/c1-12(11-18-9-7-17(2)8-10-18)20-15(19)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3

InChI Key

HGWKVXYMBKEBHV-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

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